molecular formula C11H10N2O B8571771 2-Amino-6-(4,5-dihydrofuran-2-yl)benzonitrile

2-Amino-6-(4,5-dihydrofuran-2-yl)benzonitrile

Cat. No. B8571771
M. Wt: 186.21 g/mol
InChI Key: RSAUQXPSOSPCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633186B2

Procedure details

2-Amino-6-bromobenzonitrile (0.75 g, 3.81 mmol), (4,5-dihydrofuran-2-yl)trimethylstannane (Menez, P.; Fargeas, V.; Poisson, J.; Ardisson, J.; Lallemand, J.-Y.; Pancrazi, A. Tetrahedron Letters 1994, 35(42), 7767) (1.02 g, 4.38 mmol), and palladium tetrakis(triphenylphosphine) (0.33 g, 0.28 mmol) were refluxed in toluene (10.0 mL) under nitrogen for 1.5 h. Saturated ammonium chloride (12 mL) and ammonium hydroxide (4 mL) were added, and the mixture was extracted with EtOAc. The organic layer was concentrated under vacuum and the residue was purified by chromatography on silica using 35% EtOAc/hexanes to give 0.48 g (68%) of the title compound as yellow oil. 1H NMR (400 MHz, Acetone-d6) δ 2.78-2.83 (m, 2H), 4.40 (t, J=9.2 Hz, 2H), 5.76 (t, J=3.2 Hz, 1H), 6.04 (s, 2H), 6.77-6.80 (m, 2H), 7.28 (t, J=8.0 Hz, 1H). MS 187 (MH+).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
(4,5-dihydrofuran-2-yl)trimethylstannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.33 g
Type
catalyst
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].[O:11]1[CH2:15][CH2:14][CH:13]=[C:12]1[Sn](C)(C)C.[Cl-].[NH4+].[OH-].[NH4+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:12]2[O:11][CH2:15][CH2:14][CH:13]=2)[C:3]=1[C:4]#[N:5] |f:2.3,4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)Br
Step Two
Name
(4,5-dihydrofuran-2-yl)trimethylstannane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CCC1)[Sn](C)(C)C
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.33 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica using 35% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)C=1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.